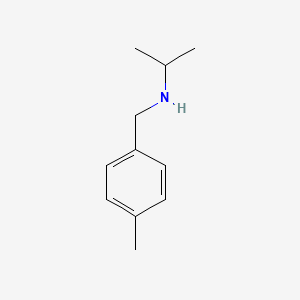

N-(4-Methylbenzyl)propan-2-amine

概要

説明

N-(4-Methylbenzyl)propan-2-amine is an organic compound with the molecular formula C11H17N. It is also known as isopropyl-(4-methyl-benzyl)-amine. This compound is characterized by the presence of a benzyl group substituted with a methyl group at the para position and an amine group attached to a propan-2-yl group. It is a colorless liquid with a distinct odor and is soluble in various organic solvents such as ethers and alcohols .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzyl)propan-2-amine typically involves the reaction of 4-methylbenzyl chloride with isopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .

化学反応の分析

Types of Reactions

N-(4-Methylbenzyl)propan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Oxidation: Amides or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Nitro, bromo, or sulfonyl derivatives of the benzyl group.

科学的研究の応用

Chemical Properties and Mechanism of Action

N-(4-Methylbenzyl)propan-2-amine has a molecular formula of C10H15N and exhibits significant interactions with neurotransmitter systems. Its primary mechanism involves:

- Inhibition of Monoamine Oxidase (MAO) : This inhibition leads to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft, enhancing neurotransmission.

- Blocking Reuptake Transporters : The compound inhibits the dopamine transporter (DAT) and serotonin transporter (SERT), preventing the reuptake of these neurotransmitters, which increases their availability in the brain.

Neuropharmacology

This compound is studied for its effects on neurotransmitter systems. Research indicates that it acts as a releasing agent for monoamines, which may lead to potential therapeutic applications in treating mood disorders and attention-deficit hyperactivity disorder (ADHD).

Case Study Example : A study demonstrated that 4-Methylamphetamine has a more pronounced effect on serotonin reuptake compared to dopamine or norepinephrine, suggesting a unique profile among stimulants.

Synthetic Chemistry

The compound serves as a precursor in the synthesis of various organic compounds. It is utilized in transaminase-mediated synthesis for drug-like compounds and can be employed in the production of chiral amines through enzymatic processes.

Table 1: Synthetic Routes for this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or carboxylic acids | Potassium permanganate |

| Reduction | Converts to alcohols | Lithium aluminum hydride |

| Substitution | Forms various derivatives | Thionyl chloride |

Industrial Applications

In industrial settings, this compound is used in the production of certain polymers and materials. Its biochemical properties make it suitable for applications in proteomics research, where its ability to influence cellular processes can be harnessed.

Risks and Safety Considerations

Despite its potential applications, this compound poses certain risks:

- Acute Toxicity Risks : Documented cases have shown that misuse can lead to severe toxicity and fatalities. Careful monitoring is essential when considering therapeutic use.

- Dependence Potential : As with many stimulants, there is a risk of misuse and dependence associated with this compound.

作用機序

The mechanism of action of N-(4-Methylbenzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The benzyl group may interact with hydrophobic pockets within the target molecules, enhancing binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

類似化合物との比較

Similar Compounds

N-(4-Methoxybenzyl)propan-2-amine: Similar structure but with a methoxy group instead of a methyl group.

N-(4-Chlorobenzyl)propan-2-amine: Similar structure but with a chlorine atom instead of a methyl group.

N-(4-Nitrobenzyl)propan-2-amine: Similar structure but with a nitro group instead of a methyl group.

Uniqueness

N-(4-Methylbenzyl)propan-2-amine is unique due to the presence of the methyl group at the para position, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s physical properties, such as solubility and boiling point, as well as its chemical behavior in various reactions .

生物活性

N-(4-Methylbenzyl)propan-2-amine, also known as isopropyl-(4-methyl-benzyl)-amine, is an organic compound with the molecular formula C11H17N. This compound features a propan-2-amine backbone with a para-methyl substitution on the benzyl group, which contributes to its unique chemical properties and potential biological activities. It is a colorless liquid that is soluble in various organic solvents and has garnered interest in both chemical synthesis and biological research.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system. The compound acts as a releasing agent for monoamines such as dopamine, norepinephrine, and serotonin. It enhances neurotransmission by inhibiting the reuptake of these neurotransmitters through interactions with monoamine transporters, potentially leading to stimulant effects. Additionally, it may inhibit monoamine oxidase enzymes, further increasing neurotransmitter levels in the synaptic cleft, which could have implications for mood regulation and cognitive function.

Research Findings

Recent studies have explored the compound's potential therapeutic applications:

- Antidiabetic Properties : A study highlighted the use of related compounds in reducing glucose production in primary hepatocytes, suggesting potential applications in diabetes management. The findings indicated that certain small molecules could suppress gluconeogenic gene expression, which may be relevant for this compound due to its structural similarities .

- Antimicrobial Activity : Research into similar compounds has shown selective activity against pathogens such as Chlamydia, indicating that derivatives of amines can exhibit significant biological activity that could lead to new drug developments .

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests it may have stimulant properties akin to amphetamines. This has implications for its use in pharmacology and neurochemistry, particularly regarding mood enhancement and cognitive function .

Case Study 1: Antidiabetic Screening

In a high-throughput screening assay designed to identify compounds that induce PGC-1α acetylation, several structurally related compounds were found to reduce fasting blood glucose levels significantly in mouse models. While this compound was not directly tested, its structural analogs showed promising results in enhancing hepatic insulin sensitivity and improving glucose homeostasis .

Case Study 2: Neurotransmitter Release

A study focused on methyl derivatives similar to this compound demonstrated that these compounds significantly increase dopamine levels by inhibiting its reuptake. This effect was measured through various assays assessing neurotransmitter dynamics, reinforcing the potential for stimulant effects and therapeutic uses in mood disorders.

Comparison of Biological Activities

Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Monoamine Transporter Interaction | Inhibits reuptake of dopamine, norepinephrine, serotonin |

| Monoamine Oxidase Inhibition | Increases levels of neurotransmitters in synaptic cleft |

| Acetylation Induction | Modulates gene expression related to glucose metabolism |

特性

IUPAC Name |

N-[(4-methylphenyl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)12-8-11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCHMURHBNXLEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589334 | |

| Record name | N-[(4-Methylphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70894-75-6 | |

| Record name | 4-Methyl-N-(1-methylethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70894-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Methylphenyl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。